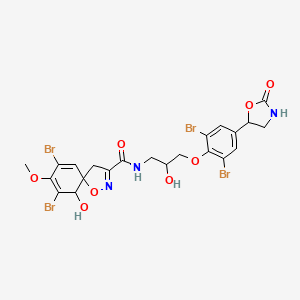
G 1697
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine is a complex organic compound that features a unique structure combining benzothiadiazole and benzothiolo pyrimidine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine typically involves the modification of 4-amino-2,1,3-benzothiadiazole. One common method is the phosphorylation of the amino group, followed by cyclization to form the benzothiolo pyrimidine ring . The reaction conditions often include the use of phosphorus oxychloride (POCl3) as a phosphorylating agent and subsequent treatment with a base to induce cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiadiazole ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, polar solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted benzothiadiazole derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets through its unique structural features. The benzothiadiazole moiety acts as an electron acceptor, while the benzothiolo pyrimidine ring can participate in electron-donating interactions. This dual functionality allows the compound to engage in charge transfer processes, making it suitable for applications in optoelectronics and photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog that lacks the benzothiolo pyrimidine ring but shares similar electron-accepting properties.
4-Amino-2,1,3-benzothiadiazole: A precursor in the synthesis of the target compound, featuring an amino group that can be further modified.
N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: A related compound with different coordination properties and applications.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine stands out due to its combined benzothiadiazole and benzothiolo pyrimidine structure, which imparts unique photophysical and electronic properties. This makes it particularly valuable in applications requiring efficient charge transfer and light absorption .
Properties
CAS No. |
188550-08-5 |
|---|---|
Molecular Formula |
C16H13N5S2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H13N5S2/c1-2-7-12-9(4-1)13-15(17-8-18-16(13)22-12)19-10-5-3-6-11-14(10)21-23-20-11/h3,5-6,8H,1-2,4,7H2,(H,17,18,19) |
InChI Key |
VDDSJNZVWWFJET-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=CC5=NSN=C54 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=CC5=NSN=C54 |
Key on ui other cas no. |
188550-08-5 |
Synonyms |
4-((benzo-1,2,3-thiadiazolyl)-4-amino)-5,6,7,8-tetrahydrobenzothieno(2,3-d)pyrimidine G 1697 G-1697 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-4-[oxo-(2,4,6-trimethylphenyl)methyl]benzamide](/img/structure/B1222806.png)


![[3-acetyloxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B1222815.png)

![3-[[3-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxopropyl]amino]-4-methoxy-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1222820.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B1222821.png)





![(17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1222827.png)

